molecular formula C7H12N2Si B576068 Pyridazine, 4-(trimethylsilyl)- (9CI) CAS No. 194865-87-7

Pyridazine, 4-(trimethylsilyl)- (9CI)

Cat. No. B576068
CAS RN: 194865-87-7
M. Wt: 152.272
InChI Key: ZNHLQJKOGTWKLE-UHFFFAOYSA-N
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Description

Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .


Synthesis Analysis

Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . Recent advances in [3 + n] cycloaddition reactions in the pyridazine series have been noted . These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

The [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings . These reactions involve the addition of a multiple bond dipolarophile to a three-atom component system (TACS) .


Physical And Chemical Properties Analysis

Pyridazine is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .

Mechanism of Action

The unique physicochemical properties of the pyridazine ring contribute to its applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Future Directions

Pyridazine derivatives have potential applications in medicinal chemistry and optoelectronics . The recent approvals of drugs that incorporate a pyridazine ring represent the first examples of FDA-approved drugs with this structure . This suggests a promising future for the development of new drugs and optoelectronic devices using pyridazine derivatives .

properties

CAS RN

194865-87-7

Molecular Formula

C7H12N2Si

Molecular Weight

152.272

IUPAC Name

trimethyl(pyridazin-4-yl)silane

InChI

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-9-6-7/h4-6H,1-3H3

InChI Key

ZNHLQJKOGTWKLE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CN=NC=C1

synonyms

Pyridazine, 4-(trimethylsilyl)- (9CI)

Origin of Product

United States

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